(6-Bromo-2-fluoro-3-iodophenyl)methanol

Description

Structural Characterization and Nomenclature

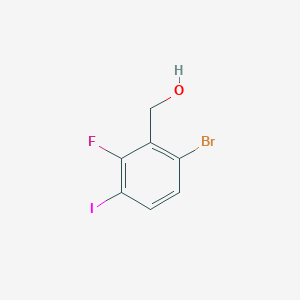

(6-Bromo-2-fluoro-3-iodophenyl)methanol is a trihalogenated aromatic alcohol with the molecular formula C₇H₅BrFIO and a molecular weight of 330.92 g/mol . Its IUPAC name, 6-bromo-2-fluoro-3-iodobenzenemethanol , reflects the substitution pattern on the benzene ring: bromine at position 6, fluorine at position 2, and iodine at position 3, with a hydroxymethyl group (-CH₂OH) at position 1. The compound’s SMILES notation (C(O)C1=C(F)C(I)=CC=C1Br ) and InChIKey (TZUDBLYQCQAZMQ-UHFFFAOYSA-N ) provide unambiguous representations of its structure.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1449008-03-0 | |

| Molecular Formula | C₇H₅BrFIO | |

| Molecular Weight | 330.92 g/mol | |

| SMILES | C(O)C1=C(F)C(I)=CC=C1Br |

The spatial arrangement of halogens creates distinct electronic effects: fluorine’s electronegativity polarizes the ring, while bromine and iodine enhance steric bulk and influence reactivity.

Historical Context in Halogenated Aromatic Chemistry

Halogenated aromatic compounds have been pivotal in organic synthesis since the 19th century, with early work focusing on chlorination and bromination of benzene derivatives. The development of regioselective halogenation methods, such as the Cannizzaro reaction and Friedel-Crafts alkylation , enabled targeted substitutions. However, traditional methods using molecular halogens (Cl₂, Br₂) suffered from poor selectivity and safety concerns.

The advent of N-halosuccinimides in the 20th century improved control over halogenation, particularly for electron-deficient arenes. Recent advances, such as carborane-based sulfide catalysts, have further enhanced selectivity for multi-halogenated systems like this compound. These catalysts leverage the unique electronic properties of icosahedral carboranes to stabilize halonium intermediates, enabling precise functionalization.

Position in the Family of Halogenated Benzyl Alcohols

This compound belongs to the trihalogenated benzyl alcohol subclass, distinguished by three halogen atoms on the aromatic ring. Its structural analogs vary in halogen type and position, which directly modulate physicochemical and biological properties:

Table 2: Comparison with Structural Analogs

The presence of iodine enhances polarizability and cross-coupling reactivity, making this compound a versatile intermediate in Suzuki-Miyaura and Ullmann reactions.

Current Research Significance

Recent studies highlight its role in medicinal chemistry and material science :

- Drug Development : Multi-halogenated aromatics serve as precursors for kinase inhibitors and antimicrobial agents. The iodine moiety facilitates radiolabeling for imaging applications.

- Materials Synthesis : Trihalogenated benzyl alcohols are intermediates in liquid crystals and organic semiconductors, where halogen interactions tune molecular packing.

- Catalysis : Carborane-catalyzed synthesis of this compound exemplifies modern strategies for late-stage functionalization of complex molecules.

Ongoing research focuses on optimizing its synthesis via transition-metal catalysis and exploring its utility in covalent organic frameworks (COFs) .

Structure

2D Structure

Properties

IUPAC Name |

(6-bromo-2-fluoro-3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUDBLYQCQAZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)CO)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284955 | |

| Record name | 6-Bromo-2-fluoro-3-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-03-0 | |

| Record name | 6-Bromo-2-fluoro-3-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-fluoro-3-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Phenyl Precursors

The core of the synthesis involves halogenating a phenyl ring at specific positions. For instance, starting with a phenyl derivative, selective halogenation is performed to install bromine, fluorine, and iodine atoms at designated positions.

- Starting Material: Phenyl derivatives with existing substituents or precursors such as phenylboronic acids or phenyl halides.

- Reaction: Electrophilic aromatic substitution (EAS) using halogenating agents such as N-bromosuccinimide (NBS) for bromination, Selectfluor or other fluorinating agents for fluorination, and iodine-based reagents like iodine monochloride or iodine solutions for iodination.

- Conditions: Typically carried out in solvents such as acetic acid, dichloromethane, or chlorinated solvents under controlled temperature to ensure regioselectivity.

Synthesis of Halogenated Intermediates

- Preparation of 6-bromo-phenyl intermediates via bromination of phenyl compounds, often using NBS in the presence of radical initiators under mild conditions.

- Introduction of fluorine at the ortho position can be achieved through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Iodination occurs via Sandmeyer-type reactions or direct electrophilic substitution with iodine or iodine reagents under oxidative conditions.

Formation of the Methanol Group

The phenyl halide intermediates are then functionalized to introduce the methanol group at the desired position:

- Method: Nucleophilic substitution of a suitable leaving group (e.g., halogen) with a hydroxymethyl precursor or direct hydroxylation.

- Reagents: Formaldehyde derivatives, such as paraformaldehyde or formalin, in the presence of base or acid catalysts, can be employed to convert the halogenated aromatic compound into the corresponding phenylmethanol derivative.

- Alternative: Reduction of aldehyde functionalities or oxidation of side chains to alcohols using reducing agents like sodium borohydride or catalytic hydrogenation.

Summary of the Synthetic Route

| Step | Description | Reagents | Solvent | Key Notes |

|---|---|---|---|---|

| 1 | Halogenation of phenyl ring | NBS, iodine reagents, fluorinating agents | Dichloromethane, acetic acid | Regioselective halogenation at specific positions |

| 2 | Introduction of methanol group | Formaldehyde derivatives | Water, methanol | Nucleophilic substitution or hydroxymethylation |

| 3 | Purification | Column chromatography | - | To isolate pure (6-Bromo-2-fluoro-3-iodophenyl)methanol |

Research Findings and Data Tables

Reaction Conditions and Yields

Key Observations

- Selective halogenation is highly dependent on reaction conditions, with temperature control being critical to avoid polyhalogenation.

- The use of directing groups or protecting groups can enhance regioselectivity.

- Purification often involves silica gel chromatography, with yields varying based on the purity of starting materials and reaction optimization.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-2-fluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a methyl group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are employed for halogen substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of halogens .

Scientific Research Applications

Chemical Synthesis

Key Applications:

- Intermediate in Pharmaceutical Synthesis: (6-Bromo-2-fluoro-3-iodophenyl)methanol serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer drugs. Its halogenated structure enhances the biological activity of the resulting compounds.

Case Study:

- A study demonstrated that derivatives of this compound could be synthesized to create novel inhibitors for specific cancer cell lines, showcasing its utility in drug discovery .

Fluorination Reactions

Key Applications:

- Fluorinated Building Blocks: The introduction of fluorine into organic molecules can significantly alter their pharmacological properties. This compound can be utilized in fluorination reactions to produce fluorinated analogs that exhibit improved metabolic stability and bioavailability .

Data Table: Fluorination Reagents and Their Effects

Spectroscopic Studies

Key Applications:

- Molecular Interaction Studies: The compound can be used in spectroscopic studies to understand molecular interactions and dynamics due to its unique functional groups. Techniques such as NMR and IR spectroscopy can provide insights into its behavior in different environments.

Case Study:

- Research utilizing NMR spectroscopy revealed distinct shifts associated with the halogen atoms, indicating their influence on the electronic environment of the molecule .

Key Applications:

- Antimicrobial and Anticancer Properties: Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains and shows promise as an anticancer agent.

Data Table: Biological Activity Results

| Test Organism | Activity Observed | Reference |

|---|---|---|

| E. coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| MCF-7 (breast cancer cells) | IC50 = 15 µM |

Material Science Applications

Key Applications:

- Polymer Synthesis: The compound can be utilized in the synthesis of functionalized polymers, which are important for advanced material applications, including drug delivery systems and sensors.

Case Study:

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-iodophenyl)methanol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets. The methanol group may participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogs (e.g., reports a related dioxolane derivative with molar mass 372.96 g/mol ).

Key Differences and Implications

Substituent Effects on Reactivity: The iodine atom at position 3 in the target compound is more susceptible to nucleophilic substitution compared to bromine or chlorine in analogs like (4-Bromo-3-fluorophenyl)methanol . This enhances its utility in Suzuki-Miyaura couplings or radioiodination for tracer studies.

Synthetic Complexity: The synthesis of polyhalogenated compounds like this compound likely requires sequential halogenation steps, as seen in and , where bromo- and fluoro-substituted intermediates are generated via aldol condensation or nucleophilic substitution . In contrast, simpler analogs such as (4-Bromo-3-fluorophenyl)methanol can be synthesized in fewer steps, reducing cost and purification challenges .

Biological Activity: Compounds with multiple halogens, such as the target molecule, often exhibit enhanced binding to biological targets (e.g., kinase inhibitors or antimicrobial agents) due to increased van der Waals interactions . The quinoline-based analog in demonstrates how extended aromatic systems improve pharmacokinetic properties, though at the expense of synthetic complexity .

Biological Activity

(6-Bromo-2-fluoro-3-iodophenyl)methanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of halogen atoms, specifically bromine, fluorine, and iodine, significantly influences its chemical properties, binding affinities, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenyl ring substituted with three halogen atoms and a hydroxymethyl group, which enhances its reactivity and interaction capabilities with various biological molecules.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The halogen substituents can modulate the compound's binding affinity to these targets, while the methanol group may facilitate hydrogen bonding, thereby influencing the overall biological activity of the compound.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Potential : The unique arrangement of halogens may enhance its ability to inhibit cancer cell proliferation. Some studies have indicated that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial. Below is a summary table highlighting key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine, Fluorine, Iodine on phenyl ring | Antimicrobial, Anticancer |

| (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)methanol | Bromine, Fluorine, Trifluoromethyl group | Potentially similar |

| (2-Bromo-3-iodophenyl)methanol | Bromine and Iodine only | Limited activity reported |

This table illustrates how the presence of multiple halogens can enhance or modify the biological activity of phenolic compounds.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

- Antimicrobial Screening : A study conducted on various halogenated phenols showed that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria at concentrations as low as 25 µg/mL .

- Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines demonstrated that derivatives of this compound could reduce cell viability by over 60% at concentrations around 50 µM, suggesting potential for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-Bromo-2-fluoro-3-iodophenyl)methanol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation of a phenylmethanol precursor. For example, bromination and iodination can be achieved via electrophilic aromatic substitution, while fluorination may employ agents like KF in polar aprotic solvents (e.g., DMSO) under controlled temperatures (80–120°C) . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and using catalysts (e.g., CuI for Ullmann-type couplings). Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm hydroxyl group presence. F NMR resolves fluorine environments .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula.

- X-ray Crystallography : Programs like ORTEP-3 enable 3D structural elucidation, confirming stereochemistry and bond angles .

- IR Spectroscopy : Confirms O-H (3200–3600 cm) and C-Br/I/F stretches.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber glass vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate moisture-induced hydrolysis. Avoid prolonged exposure to bases or oxidizing agents, as the hydroxyl group may undergo unintended reactions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Refer to SDS guidelines for halogenated aromatics: avoid inhalation, and dispose of waste via halogen-specific protocols. Emergency rinsing (15 minutes) is required for skin/eye contact .

Advanced Research Questions

Q. How do the electron-withdrawing effects of bromo, fluoro, and iodo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The meta-directing effects of Br and I favor electrophilic substitution at specific positions, while the fluorine’s strong -I effect deactivates the ring. In Suzuki-Miyaura couplings, the boronic acid derivative (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid) acts as a key intermediate, with Pd catalysts enabling selective coupling at the iodine site due to its lower bond dissociation energy . Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts or low yields?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically to identify critical factors.

- In-situ Monitoring : Use techniques like ReactIR to detect transient intermediates.

- Mechanistic Studies : Isotopic labeling (O in methanol) or kinetic profiling can clarify pathways.

- Peer Validation : Cross-check data with independent labs to rule out instrumentation errors .

Q. How can computational modeling enhance the design of derivatives for biological activity studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Crystallographic Data : ORTEP-3-generated structures guide rational modifications to improve solubility or affinity .

Q. What are the key differences in reactivity between this compound and its chloro/methyl analogs?

- Methodological Answer :

- Steric Effects : Bulkier iodo groups hinder nucleophilic attack compared to chloro analogs.

- Electronic Effects : Fluorine’s electronegativity increases ring deactivation, reducing electrophilic substitution rates versus methyl-substituted analogs. Comparative kinetic studies under identical conditions (e.g., nitration rates) quantify these differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.